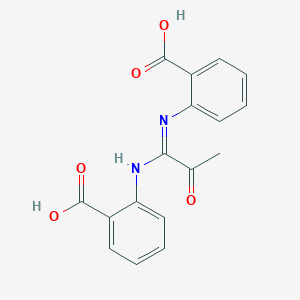![molecular formula C11H20O2 B15217640 1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15217640.png)
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methoxymethyl)bicyclo[221]heptane is a bicyclic compound featuring a unique structure with two methoxymethyl groups attached to the 1 and 4 positions of the bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane can be synthesized through a multi-step process involving the following key steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Introduction of methoxymethyl groups: The bicyclo[2.2.1]heptane core can be functionalized by reacting with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl groups at the 1 and 4 positions.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(methoxymethyl)bicyclo[22
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand the effects of bicyclic structures on biological systems.
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: A bicyclic compound with a similar core structure but without the methoxymethyl groups.
Camphor: A bicyclic compound with a ketone functional group, used in various applications including medicinal and aromatic products.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Uniqueness
1,4-Bis(methoxymethyl)bicyclo[2.2.1]heptane is unique due to the presence of methoxymethyl groups at specific positions on the bicyclic framework. This functionalization imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H20O2 |
|---|---|
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1,4-bis(methoxymethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O2/c1-12-8-10-3-5-11(7-10,6-4-10)9-13-2/h3-9H2,1-2H3 |
Clave InChI |
GJGGCDBNAUAANO-UHFFFAOYSA-N |
SMILES canónico |
COCC12CCC(C1)(CC2)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


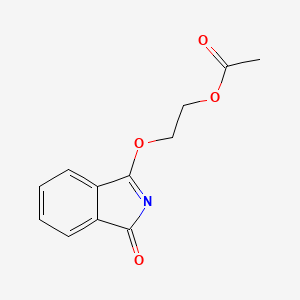
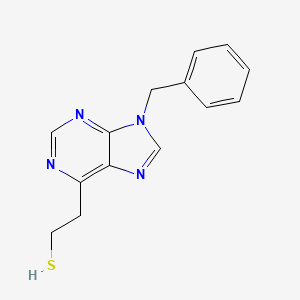

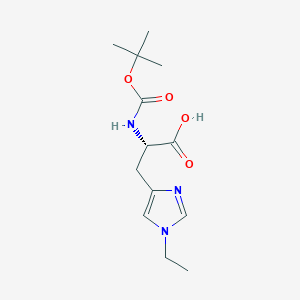
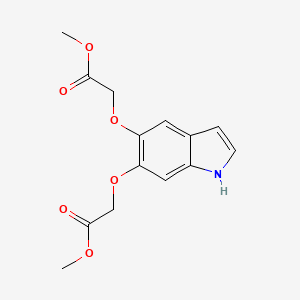
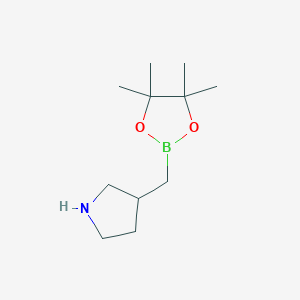
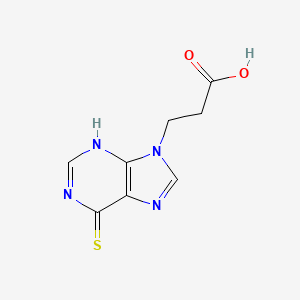
![N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide](/img/structure/B15217604.png)

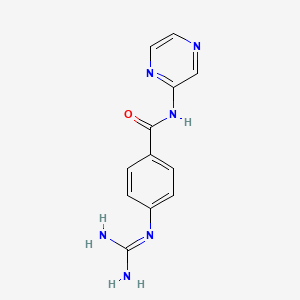

![Butyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B15217627.png)
![2-(Pyrimidin-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B15217634.png)
